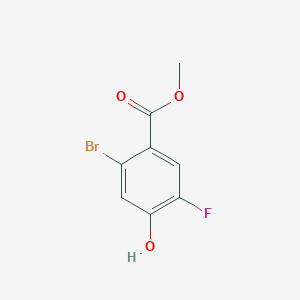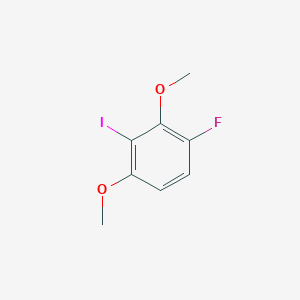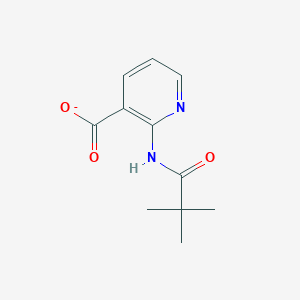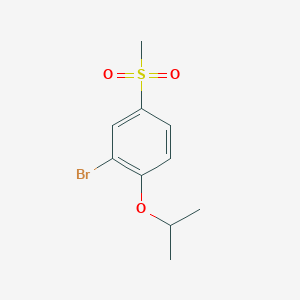![molecular formula C19H25N3O4S B14029291 (S)-2-(5-((3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL)pentanamido)-3-phenylpropanoic acid](/img/structure/B14029291.png)
(S)-2-(5-((3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL)pentanamido)-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(5-((3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL)pentanamido)-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes a thieno[3,4-D]imidazole ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-((3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL)pentanamido)-3-phenylpropanoic acid typically involves multiple steps, including the formation of the thieno[3,4-D]imidazole ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Thieno[3,4-D]imidazole Ring: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Functionalization: Introduction of the pentanamido and phenylpropanoic acid groups through amide bond formation and other organic reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
(S)-2-(5-((3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL)pentanamido)-3-phenylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
(S)-2-(5-((3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL)pentanamido)-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-2-(5-((3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL)pentanamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
(S)-2-(5-((3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL)pentanamido)-3-phenylpropanoic acid: Unique due to its specific thieno[3,4-D]imidazole ring system and functional groups.
Other Thieno[3,4-D]imidazole Derivatives: Compounds with similar ring systems but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C19H25N3O4S |
|---|---|
分子量 |
391.5 g/mol |
IUPAC 名称 |
(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H25N3O4S/c23-16(20-13(18(24)25)10-12-6-2-1-3-7-12)9-5-4-8-15-17-14(11-27-15)21-19(26)22-17/h1-3,6-7,13-15,17H,4-5,8-11H2,(H,20,23)(H,24,25)(H2,21,22,26)/t13-,14-,15-,17-/m0/s1 |
InChI 键 |
MCMKASCMNHIQTP-JKQORVJESA-N |
手性 SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)N2 |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



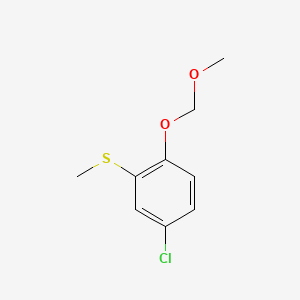
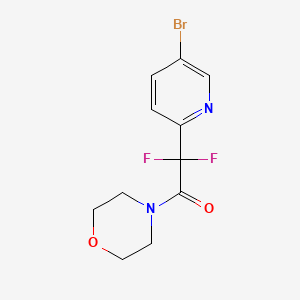
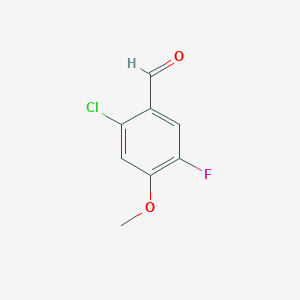
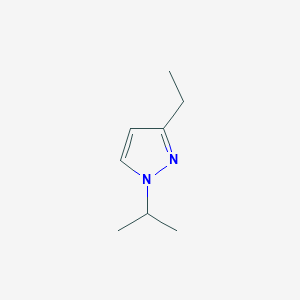
![6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one](/img/structure/B14029236.png)
![Potassium (3-oxabicyclo[3.1.0]hexan-1-YL)trifluoroborate](/img/structure/B14029241.png)
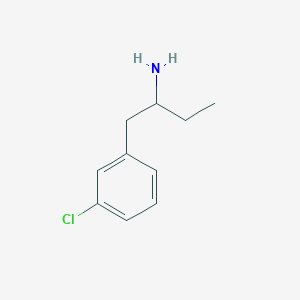
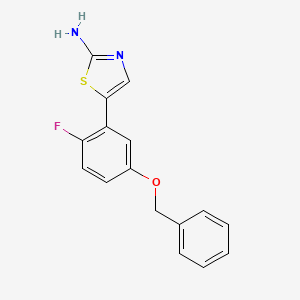
![2-[(4bS)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14029262.png)
